Physicochemical properties of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Physicochemical properties of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS No. 1374829-59-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices for characterization, offers detailed, field-proven protocols for determining key parameters, and synthesizes this information to predict the compound's behavior in a drug discovery context. We will explore the structural, spectroscopic, and solution-based properties of this molecule, paying special attention to the influence of its key substituents—the 4-amino, 5-methyl, and 1-(2,2,2-trifluoroethyl) groups—on its overall profile.
Introduction: A Molecule of Interest in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] The specific compound, 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, combines this privileged heterocycle with structural motifs designed to optimize its drug-like properties.
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The 4-Aminopyrazole Core: The 4-amino group provides a key vector for interaction with biological targets and is a common feature in potent kinase inhibitors, such as those targeting the JAK/STAT signaling pathway.[3][4]
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The Trifluoroethyl Group: The strategic incorporation of fluorine is a well-established tactic in modern drug design.[5] The N-linked 2,2,2-trifluoroethyl group is particularly significant. As a powerful electron-withdrawing group, it can modulate the basicity of the pyrazole ring.[6] Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve membrane permeability and binding affinity to protein targets.[7][8]
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The 5-Methyl Group: This group can serve as a bioisostere for other small substituents, influencing steric interactions within a binding pocket and fine-tuning the molecule's overall lipophilicity.[9]
Understanding the fundamental physicochemical properties of this molecule is therefore paramount to unlocking its therapeutic potential and rationally designing future derivatives.
Synthesis and Structural Elucidation Workflow
While multiple synthetic routes to substituted pyrazoles exist, a common and effective strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[10] For the title compound, a plausible and efficient synthesis would involve the reaction of 2,2,2-trifluoroethylhydrazine with a suitably substituted 3-aminocrotononitrile derivative. Subsequent purification via column chromatography or recrystallization is critical to ensure high purity for analytical characterization.
The workflow for synthesis and confirmation is a self-validating system, where each step confirms the success of the previous one.
Caption: Proposed workflow for synthesis and structural confirmation.
Core Physicochemical Properties: A Practical Guide
Direct experimental data for this specific molecule is not widely published. Therefore, this section outlines the authoritative experimental methodologies used to determine these properties, alongside expert interpretation of the expected results based on its structure.
Molecular and Physical Properties
This table summarizes the fundamental molecular identifiers and expected physical state of the compound.
| Property | Value / Expected Value | Source / Method |
| CAS Number | 1374829-59-0 | [11][12] |
| Molecular Formula | C₆H₈F₃N₃ | [11][13] |
| Molecular Weight | 179.14 g/mol | [11][13] |
| Appearance | White to off-white powder | [11] |
| Melting Point | Not reported. Expected to be a crystalline solid with a sharp melting point. | Determination via Differential Scanning Calorimetry (DSC) is recommended. |
Spectroscopic Characterization
Spectroscopy provides an unambiguous fingerprint of a molecule's structure.[1]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the C5-methyl protons (~2.2-2.4 ppm), a quartet for the N-CH₂ protons (~4.5-4.8 ppm) due to coupling with the three fluorine atoms, a singlet for the C3-H proton (~7.5-7.8 ppm), and a broad singlet for the N-H protons of the amine group (~3.5-5.0 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will confirm the carbon backbone. Key signals include the methyl carbon, the pyrazole ring carbons (with C4 being shielded by the amino group), and the CH₂ and CF₃ carbons of the trifluoroethyl group. The CF₃ carbon will appear as a quartet due to C-F coupling.[1]
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¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single signal, likely a triplet due to coupling with the adjacent CH₂ protons, is expected, confirming the integrity of the trifluoroethyl group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong protonated molecular ion [M+H]⁺ at m/z 180.07. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm.
Lipophilicity (LogP)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and membrane permeability. The trifluoroethyl group is known to significantly increase lipophilicity.[7] The partition coefficient (LogP) is the industry-standard measure of this property.
-- Experimental Protocol: Shake-Flask Method for LogP Determination --
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System Preparation: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4). This is critical as it mimics the interface between a lipid bilayer and physiological fluid.
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Standard Curve: Prepare a stock solution of the test compound in n-octanol. Create a series of dilutions and measure their absorbance at a predetermined λ_max using a UV-Vis spectrophotometer to generate a standard curve.
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Partitioning: Add a known concentration of the compound (from the stock solution) to a mixture of the pre-saturated n-octanol and PBS (e.g., 5 mL of each) in a glass vial.
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Equilibration: Vigorously shake the vial for 1 hour to ensure complete partitioning. Subsequently, centrifuge the vial (e.g., at 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.
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Quantification: Carefully remove a sample from the aqueous (PBS) phase. Measure its UV absorbance.
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Calculation:
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Use the standard curve to determine the concentration of the compound in the aqueous phase ([C]_aqueous).
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Calculate the concentration in the octanol phase by subtraction: [C]_octanol = [C]_initial - [C]_aqueous.
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Calculate P = [C]_octanol / [C]_aqueous.
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Finally, LogP = log₁₀(P) .
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Causality Insight: The choice of pH 7.4 is deliberate to assess the lipophilicity of the compound in its dominant ionization state at physiological pH.
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH governs its solubility, receptor binding, and cell penetration. The primary basic center in this molecule is the 4-amino group. While the pyrazole ring itself is a very weak base (pKa of conjugate acid ~2.5), the powerful electron-withdrawing effect of the trifluoroethyl group further reduces the basicity of the ring nitrogens, making the exocyclic amine the key player.[2][6][14]
-- Experimental Protocol: Potentiometric Titration for pKa Determination --
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Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain an inert atmosphere (e.g., with argon) to prevent CO₂ from dissolving and affecting the pH.
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Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the basic amine group. The titrant is added in small, precise increments.
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Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the amine groups are protonated (the half-equivalence point). Specialized software is used to calculate the pKa from the derivative of the titration curve (d(pH)/dV).
Causality Insight: Potentiometric titration is the gold standard because it directly measures the change in pH upon addition of an acid, providing a highly accurate and reproducible pKa value, which is essential for building reliable structure-activity relationships (SAR).
Implications for Drug Development
The physicochemical profile of a compound is directly linked to its potential pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) behavior. The properties of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine suggest a molecule engineered for favorable drug-like characteristics.
Caption: Relationship between physicochemical properties and ADME outcomes.
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Absorption & Permeability: The trifluoroethyl group is expected to confer moderate to high lipophilicity, which is generally favorable for passive diffusion across the gut wall (oral absorption) and cell membranes.[7]
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Solubility & Distribution: The basic 4-amino group will be protonated at low pH (e.g., in the stomach) and partially protonated at physiological pH. This provides a necessary degree of aqueous solubility, which is critical for formulation and distribution in the bloodstream. A balance between lipophilicity and solubility is key.
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Metabolism: The C-F bond is extremely strong, making the trifluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots, potentially increasing the compound's half-life and reducing patient-to-patient variability.[5]
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Target Interaction: The 4-amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors, providing multiple points of interaction with a protein target, which is essential for potent biological activity.[3]
Conclusion
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a strategically designed molecule that leverages the robust biological potential of the 4-aminopyrazole core with the advantageous properties imparted by fluorination. While comprehensive published data on its specific properties is limited, this guide establishes a framework for its characterization. Through the application of standard, validated protocols for determining lipophilicity (LogP) and basicity (pKa), coupled with full spectroscopic analysis, researchers can build a complete physicochemical profile. The expected properties—enhanced lipophilicity, metabolic stability, and a key basic center—position this compound and its derivatives as promising candidates for further investigation in drug discovery programs.
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